molecular formula C8H2F2O3 B041835 3,6-Difluorophthalic anhydride CAS No. 652-40-4

3,6-Difluorophthalic anhydride

Cat. No. B041835
CAS RN: 652-40-4
M. Wt: 184.1 g/mol
InChI Key: AVLRPSLTCCWJKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds like 3,6-difluorophthalic anhydride often involves the fluorination of precursor compounds. For example, the fluorination of tetrachlorophthalic anhydride with sulfur tetrafluoride has been reported to produce polyhaloaromatic compounds efficiently in one step (Dmowski & Wielgat, 1987). Similarly, the synthesis of novel fluorinated polyimides from aromatic dianhydrides, including derivatives similar to 3,6-difluorophthalic anhydride, highlights the versatility of fluorinated anhydrides in polymer science (Yang et al., 2004).

Molecular Structure Analysis

The molecular structure of 3,6-difluorophthalic anhydride, like its parent compound, features a cyclic anhydride group attached to a benzene ring. The fluorine atoms introduce electron-withdrawing effects, which can influence the reactivity and stability of the compound. The crystal structure analysis of related fluorinated phthalic anhydride derivatives demonstrates the impact of fluorine substitution on molecular geometry and intermolecular interactions (Wang & Tian, 2007).

Chemical Reactions and Properties

Fluorinated phthalic anhydrides participate in various chemical reactions, including polycondensation to form polyimides and reactions with nucleophiles to form carboxylic acid derivatives. The presence of fluorine atoms can enhance the thermal stability and chemical resistance of the resulting compounds. For instance, the synthesis of polyimides using fluorinated anhydrides like 3,6-difluorophthalic anhydride results in materials with excellent thermal properties and solubility in organic solvents (He-zhou, 2012).

Physical Properties Analysis

The physical properties of compounds derived from 3,6-difluorophthalic anhydride, such as polyimides, include high thermal stability, good solubility in polar organic solvents, and potential for application in high-performance materials. The introduction of fluorine atoms typically leads to lower dielectric constants and moisture absorption, desirable traits for electronic and aerospace applications (Wu et al., 2012).

Chemical Properties Analysis

The chemical properties of 3,6-difluorophthalic anhydride are influenced by the electron-withdrawing effect of the fluorine atoms, affecting its reactivity with nucleophiles and participation in condensation reactions. This reactivity is exploited in the synthesis of various advanced materials, including polyimides and epoxy resins, with enhanced performance characteristics (Sasaki & Nakamura, 1984).

Scientific Research Applications

  • 3,6-Difluoro-10,11-benzopentacyclo[6,4,0.0,0.0]dodeca-4,10-diene, derived from 3,6-difluorophthalic anhydride, has potential applications in photocatalysis and photocatalysis-related fields (Kimura et al., 1988).

  • The selective hydrodechlorination of 3,4,5,6-tetrachlorophthalic anhydride, which is a related compound, is used for preparing intermediates such as 3,6-dichlorophthalic acid and 3-chlorophthalic anhydride (O'reilly et al., 1990).

  • N-substituted 3,6-epoxyhexahydrophthalimides, derived from phthalic anhydride compounds, exhibit moderate anticonvulsant activity in various induced convulsions (Joshi et al., 1983).

  • 4,5-Dichlorophthalic anhydride, a derivative of phthalic anhydride, shows strong reactivity towards thiosemicarbazide and amines, leading to the production of phthalimide and dicarboxylic acid derivatives (Abuelizz et al., 2022).

  • Tetrafluorophthalic anhydride, similar in structure to 3,6-Difluorophthalic anhydride, is used in purifying solution-phase reactions, especially involving amines with electrophiles (Parlow et al., 1997).

  • Fluorinated polyimide, which can be derived from 3,6-Difluorophthalic anhydride, exhibits better thermal stability, higher tensile strength, and lower surface energy, making it beneficial in improving tribological properties and reducing friction coefficient (Tian et al., 2010).

Safety And Hazards

3,6-Difluorophthalic anhydride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4,7-difluoro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLRPSLTCCWJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)OC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333606
Record name 3,6-Difluorophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Difluorophthalic anhydride

CAS RN

652-40-4
Record name 3,6-Difluorophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Difluorophthalic anhydride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
HH Lee, WA Denny - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
A large-scale synthesis of the bis-bioreductive drug 1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione bis-N-oxide (AQ4N) has been developed. This six-step …
Number of citations: 13 pubs.rsc.org
DE Horn, MS Leonard, AJ Fischl, M Gray, DW Clark… - Arkivoc, 2000 - arkat-usa.org
A three-step synthesis was used to prepare several symmetrically substituted 1, 4-bis [(aminoalkyl) amino]-5, 8-dimethylanthracene-9, 10-diones commencing from 3, 6-difluorophthalic …
Number of citations: 6 www.arkat-usa.org
AP Krapcho, Z Getahun - Synthetic Communications, 1985 - Taylor & Francis
Convenient Synthetic Routes to 1,4-Difluoroanthracene-9,10-Dione Page 1 SYNTHETIC CO ~ KATIONS , 15(10), 907-910 (1985) C0NVENI:ENT SYNTHETIC ROUTES TO 1.4-…
Number of citations: 33 www.tandfonline.com
AP Krapcho, Z Getahun, KJ Avery Jr - Synthetic Communications, 1990 - Taylor & Francis
Two synthetic pathways to 1,4-difluoro-5,8-dihydroxy-anthracene-9,10-dione (2) are described. The ipso substitution of the fluorides of 2 by diamines is a valuable preparative route to 1, …
Number of citations: 23 www.tandfonline.com
H Santos, A Distiller, AM D'Souza, Q Arnoux… - Organic Chemistry …, 2015 - pubs.rsc.org
A series of phthalic anhydrides underwent a 1,3-dipolar cycloaddition reaction with N-benzylazomethine ylide, formed in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)…
Number of citations: 16 pubs.rsc.org
G Crucius, A Lyubimtsev, M Kramer, M Hanack… - Synlett, 2012 - thieme-connect.com
1,4,8,11,15,18,22,25-Octafluorophthalocyanato zinc (F 8 PcZn), which is not described in the literature up to date, was obtained from 3,6-difluorophthalonitrile in anhydrous DMF, DBU, …
Number of citations: 7 www.thieme-connect.com
MC Cardia, M Begala, A DeLogu, E Maccioni - Il Farmaco, 2001 - Elsevier
9,10-Anthracenedione derivatives are known to exhibit a quite potent anticancer activity. It has also been reported that these compounds can be effectively employed in both …
Number of citations: 15 www.sciencedirect.com
X Chen, X Zhu, Y Ding, Y Shen - The Journal of Antibiotics, 2011 - nature.com
The potential of tautomycin to control oilseed rape stem rot was investigated in this paper. Tautomycin produced by Streptomyces spiroverticillatus strongly inhibited Sclerotinia …
Number of citations: 29 www.nature.com
TD Petrova, VE Platonov - Journal" Fluorine Notes, 2009 - notes.fluorine1.ru
AlCl 3 is one of the most important and widely used catalysts known a long ago in laboratory and industrial practice. This review informs of AlCl 3 application in a relatively new field of …
Number of citations: 7 notes.fluorine1.ru
GG Yakobson, NE Akhmetova - Synthesis, 1983 - thieme-connect.com
Alkali metal fluorides have found wide application in the synthesis of organofluorine compounds by substitu-tion of halogens by fluorine ‘. At the same time, alkali metal fluorides are …
Number of citations: 62 www.thieme-connect.com

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